6-(Piperidin-1-yl)hexan-1-amine
Description
6-(Piperidin-1-yl)hexan-1-amine is a secondary amine featuring a hexyl chain terminating in a primary amine group and a piperidine ring (a six-membered nitrogen-containing heterocycle) at the sixth carbon. Its molecular formula is C₁₁H₂₄N₂, with a molar mass of 184.33 g/mol . The compound is synthesized via nucleophilic substitution or reductive amination routes, yielding a yellow oil with a reported 65% yield . Key spectroscopic data includes:
- ¹H NMR (CDCl₃): δ 7.16 (m, 5H), 6.84–6.75 (m, 2H), 3.10 (m, 3H), 2.60–2.50 (m, 8H), 1.39–1.10 (m, 6H) .
- LC-MS (ESI): m/z 261 [M + H]⁺ .
The compound is utilized in medicinal chemistry as a building block for A₂A adenosine receptor antagonists (e.g., quinazoline derivatives) and is available commercially as an early-discovery research chemical .
Properties
CAS No. |
81960-05-6 |
|---|---|
Molecular Formula |
C11H24N2 |
Molecular Weight |
184.32g/mol |
IUPAC Name |
6-piperidin-1-ylhexan-1-amine |
InChI |
InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2 |
InChI Key |
ANSUHSUKCJJKJY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCCCCN |
Canonical SMILES |
C1CCN(CC1)CCCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 6-(Piperidin-1-yl)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Heterocycles
2.1.1. 6-(Pyrrolidin-1-yl)hexan-1-amine
- Heterocycle : Pyrrolidine (5-membered ring).
- Molecular Formula : C₁₀H₂₂N₂.
- Molar Mass : 170.30 g/mol .
- Key Differences: Smaller ring size reduces steric bulk and increases ring strain compared to piperidine. No direct synthesis or application data is available, but it is listed as a supplier product .
2.1.2. 6-[2-(Fluoromethyl)morpholino]hexan-1-amine
- Heterocycle : Morpholine (6-membered ring with an oxygen atom).
- Substituent : 2-Fluoromethyl group.
- Molecular Formula : C₁₁H₂₂FN₂O.
- Molar Mass : 217.31 g/mol.
- Synthesis: Prepared via hydrazine hydrate-mediated deprotection in ethanol at 85°C (77% yield) .
Derivatives with Terminal Functional Group Modifications
2.2.1. 6-(Piperidin-1-yl)hexanoic Acid
- Terminal Group : Carboxylic acid.
- Molecular Formula : C₁₁H₂₂N₂O₂.
- Molar Mass : 214.31 g/mol.
- Applications : Intermediate for esters/amides in surfactant or polymer synthesis .
2.2.2. 6-(Piperidin-1-yl)hexan-1-ol
- Terminal Group : Hydroxyl.
- Molecular Formula: C₁₁H₂₃NO.
- Key Differences : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the amine .
Hexanoic Acid Esters/Amides with Amino Substituents
Compounds like 6-(diethylamino)hexanoic acid and 6-(morpholin-4-yl)hexanoic acid are synthesized via Eschweiler–Clarke methylation or nucleophilic substitution. These derivatives are used in long-chain surfactants and polymeric materials .
Comparative Data Tables
Table 1. Structural and Physicochemical Properties
Key Findings
- Morpholine derivatives, with oxygen atoms, show improved polarity for pharmacokinetic optimization .
- Terminal Group Influence : Amines are preferred for receptor targeting, while carboxylic acids/esters serve as intermediates for materials science .
- Synthetic Yields: Fluoromethyl-substituted morpholino derivatives achieve higher yields (77%) compared to piperidine analogues (65%), possibly due to milder deprotection conditions .
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